molecular formula C18H19ClN2O3 B5808393 N-benzyl-N-(tert-butyl)-2-chloro-4-nitrobenzamide

N-benzyl-N-(tert-butyl)-2-chloro-4-nitrobenzamide

Cat. No. B5808393
M. Wt: 346.8 g/mol
InChI Key: YIIDQSLHQHNHIJ-UHFFFAOYSA-N
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Description

N-benzyl-N-(tert-butyl)-2-chloro-4-nitrobenzamide is a chemical compound that could potentially be involved in various organic and medicinal chemistry research areas due to its structural features, including a nitro group and a chloro substituent on a benzamide backbone. Its synthesis and properties can be inferred from related compounds in scientific literature.

Synthesis Analysis

The synthesis of related compounds often involves catalyzed reactions or annulations. For instance, a mild and efficient method for synthesizing 1,2,3-benzotriazine-4-(3H)-ones from tert-butyl nitrite and 2-aminobenzamides under acid-free conditions has been developed, highlighting the versatility of tert-butyl groups in synthesis processes (Yizhe Yan et al., 2016).

Molecular Structure Analysis

Structural analysis of similar compounds reveals detailed information about molecular conformations. For example, the crystal structure of a novel carbacylamidophosphate shows molecules connected via intermolecular hydrogen bonds, forming a centrosymmetric hexameric chain (K. Gholivand et al., 2009). This suggests the importance of non-covalent interactions in determining the structural features of such compounds.

Chemical Reactions and Properties

Chemical reactions involving compounds with tert-butyl and nitro groups can lead to diverse structures. The directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, leading to various synthetic applications, showcases the chemical reactivity of similar compounds (D. Reitz & S. M. Massey, 1990).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, can be inferred from studies like those on organosoluble and light-colored fluorinated polyimides, which demonstrate how substituents like the tert-butyl group affect these characteristics (Chin‐Ping Yang et al., 2006).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, can be understood through reactions like the synthesis of nitrosoamide from N-alkyl amides mediated by tert-butyl nitrite, showcasing the compound's role in functional group transformations (S. L. Yedage & B. Bhanage, 2017).

Safety and Hazards

As with any chemical compound, handling “N-benzyl-N-(tert-butyl)-2-chloro-4-nitrobenzamide” would require proper safety precautions. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

properties

IUPAC Name

N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-18(2,3)20(12-13-7-5-4-6-8-13)17(22)15-10-9-14(21(23)24)11-16(15)19/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIDQSLHQHNHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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